molecular formula C18H19ClN4O7 B14921480 dipropan-2-yl 5-{[(4-chloro-5-nitro-1H-pyrazol-3-yl)carbonyl]amino}benzene-1,3-dicarboxylate

dipropan-2-yl 5-{[(4-chloro-5-nitro-1H-pyrazol-3-yl)carbonyl]amino}benzene-1,3-dicarboxylate

Cat. No.: B14921480
M. Wt: 438.8 g/mol
InChI Key: IDCONDYJJLEGPT-UHFFFAOYSA-N
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Description

DIISOPROPYL 5-{[(4-CHLORO-5-NITRO-1H-PYRAZOL-3-YL)CARBONYL]AMINO}ISOPHTHALATE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by the presence of a pyrazole ring substituted with a chloro and nitro group, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIISOPROPYL 5-{[(4-CHLORO-5-NITRO-1H-PYRAZOL-3-YL)CARBONYL]AMINO}ISOPHTHALATE typically involves multi-step reactions starting from readily available precursors. One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form the pyrazole ring . This reaction is mediated by silver and offers mild conditions with broad substrate scope.

Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles using bromine or other oxidizing agents . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions

DIISOPROPYL 5-{[(4-CHLORO-5-NITRO-1H-PYRAZOL-3-YL)CARBONYL]AMINO}ISOPHTHALATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of solvents like DMSO or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield a variety of substituted pyrazoles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of DIISOPROPYL 5-{[(4-CHLORO-5-NITRO-1H-PYRAZOL-3-YL)CARBONYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and inhibit their activity, which is the basis for its potential medicinal applications . The nitro and chloro substituents further modulate its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIISOPROPYL 5-{[(4-CHLORO-5-NITRO-1H-PYRAZOL-3-YL)CARBONYL]AMINO}ISOPHTHALATE is unique due to the specific combination of substituents on the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H19ClN4O7

Molecular Weight

438.8 g/mol

IUPAC Name

dipropan-2-yl 5-[(4-chloro-5-nitro-1H-pyrazole-3-carbonyl)amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C18H19ClN4O7/c1-8(2)29-17(25)10-5-11(18(26)30-9(3)4)7-12(6-10)20-16(24)14-13(19)15(22-21-14)23(27)28/h5-9H,1-4H3,(H,20,24)(H,21,22)

InChI Key

IDCONDYJJLEGPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC(=CC(=C1)NC(=O)C2=NNC(=C2Cl)[N+](=O)[O-])C(=O)OC(C)C

Origin of Product

United States

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